1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (CAS 102839-00-9) is the mandatory USP Terazosin Related Compound C & EP Impurity E for compendial HPLC testing. Its unique dimeric structure (dual 4-amino-6,7-dimethoxyquinazoline moieties on a piperazine core) delivers a distinctive RRT ~2.57, irreplaceable by any generic quinazoline. Critical for terazosin/prazosin/doxazosin ANDA filing, method validation, impurity quantification (limit ≤0.4%), and nitrosamine risk assessment. One standard supports three drug programs.

Molecular Formula C24H28N8O4
Molecular Weight 492.5 g/mol
CAS No. 102839-00-9
Cat. No. B171597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
CAS102839-00-9
Molecular FormulaC24H28N8O4
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC
InChIInChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30)
InChIKeyXJWKWPCORQUMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (CAS 102839-00-9) as a Critical Pharmacopeial Impurity Reference Standard


1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (CAS 102839-00-9) is a dimeric quinazoline derivative that serves as a specified impurity reference standard in multiple official pharmacopeias. It is officially designated as Terazosin Related Compound C by the United States Pharmacopeia (USP) [1] and as Terazosin Impurity E by the European Pharmacopoeia (EP) . The compound is also cross-referenced as Prazosin EP Impurity E and Doxazosin EP Impurity H, reflecting its relevance across the entire quinazoline-based alpha-1 adrenergic antagonist class [2]. As a process-related impurity arising from the synthesis of terazosin, prazosin, and doxazosin, it possesses a well-defined dimeric structure featuring a central piperazine linker joining two 4-amino-6,7-dimethoxyquinazoline moieties .

Why 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine Cannot Be Substituted with Other Quinazoline Impurities or Analogs


The critical distinction of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine lies in its dimeric, symmetrical molecular architecture, which fundamentally alters its chromatographic behavior compared to monomeric impurities or the parent drug. While other terazosin impurities share the 4-amino-6,7-dimethoxyquinazoline pharmacophore, they are monomers with distinct substituents, leading to markedly different retention characteristics under reversed-phase and ion-pair HPLC conditions [1]. The compound's two quinazoline rings and central piperazine spacer confer a unique combination of hydrophobicity and hydrogen-bonding capacity that is not replicated by any other impurity in the terazosin impurity profile. This is evidenced by its distinct relative retention time (RRT) of approximately 2.57 relative to terazosin in USP methodology, a value that separates it cleanly from Related Compound A (RRT ~1.0) and Related Compound B (RRT ~1.48) [2]. Attempting to substitute this reference standard with a generic quinazoline derivative or a different terazosin impurity would compromise the accuracy, specificity, and regulatory defensibility of analytical methods used for batch release, stability testing, and impurity profiling, as retention time and peak identity would no longer align with pharmacopeial specifications [3].

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine: Quantitative Comparative Evidence for Differentiated Procurement


USP Chromatographic Resolution: Distinct RRT of 2.57 vs. Terazosin (1.0) and Related Compound B (1.48)

In the official USP monograph for Terazosin Hydrochloride, the relative retention time (RRT) for Terazosin Related Compound C (the target compound) is specified as 2.57, with a resolution requirement of not less than 9.0 between terazosin and Terazosin Related Compound B, and a tailing factor for the Related Compound C peak of not more than 3.0 [1]. This quantifies the compound's unique elution behavior on the specified C18 column under the monograph's mobile phase conditions, directly compared to terazosin (RRT 1.0) and Terazosin Related Compound B (RRT 1.48).

Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

Acceptance Criteria Differentiation: USP Limit for Related Compound C (0.4%) vs. Related Compound A (0.3%)

The USP Terazosin Hydrochloride monograph establishes differential acceptance limits for specified impurities: not more than 0.4% of Terazosin Related Compound C (target compound) and not more than 0.3% of Terazosin Related Compound A are permitted [1]. This quantitative disparity in allowable levels reflects the distinct toxicological and safety profiles of these process-related impurities, underscoring that they are not interchangeable in quality control applications.

Pharmaceutical Analysis Regulatory Compliance Quality Specification

Dimeric Structural Scaffold: Two Quinazoline Moieties vs. One in Monomeric Impurities and Parent Drugs

The compound is a homodimer formed by two 4-amino-6,7-dimethoxyquinazoline units linked via a piperazine bridge, resulting in a molecular weight of 492.5 g/mol . In contrast, the parent drug terazosin is a monomeric quinazoline (MW 387.4 g/mol), and Terazosin Related Compound A is a monomeric piperazine-quinazoline (MW 303.4 g/mol). This fundamental structural difference is corroborated by X-ray crystallography and molecular modeling studies showing that piperazinyl quinazolines share a common scaffold, but dimerization introduces unique binding characteristics and chromatographic properties [1].

Structure-Activity Relationship Chemical Synthesis Impurity Identification

Non-Nitrosamine Impurity Profile: Structurally Distinct from Prazosin EP Impurity C (N-Nitroso Risk)

Recent FDA recalls have highlighted the risk of N-nitroso impurities in prazosin formulations, specifically N-nitroso-prazosin EP Impurity C, which forms via nitrosation of the secondary amine in Prazosin EP Impurity C [1]. The target compound, 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, lacks the secondary amine functionality prone to nitrosation; its amino groups are part of the quinazoline ring system and are not susceptible to N-nitrosation under typical synthetic or storage conditions [2]. This structural feature distinguishes it from other quinazoline impurities that contain free secondary amines.

Genotoxic Impurities Nitrosamine Risk Assessment Regulatory Safety

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine: Recommended Application Scenarios Based on Verifiable Evidence


USP/EP Monograph Compliance: Method Validation and Batch Release Testing for Terazosin

Procurement of this compound as a USP Terazosin Related Compound C RS or EP Terazosin Impurity E RS is mandatory for analytical laboratories performing compendial testing of terazosin hydrochloride drug substance and drug products. The compound is used to establish system suitability (RRT ~2.57, tailing factor ≤3.0), to prepare standard solutions for impurity quantification (limit ≤0.4%), and to validate HPLC methods for specificity and linearity [1]. Substitution with a non-pharmacopeial grade material or a different impurity invalidates the assay and risks regulatory non-compliance.

Cross-Drug Impurity Profiling for Prazosin and Doxazosin Quality Control

As the compound is designated Prazosin EP Impurity E and Doxazosin EP Impurity H, a single procurement supports analytical method development for multiple quinazoline-based alpha-1 antagonists. This cross-reactivity is particularly valuable for generic drug manufacturers developing ANDAs for terazosin, prazosin, or doxazosin products, enabling consolidated impurity standard inventories and reducing procurement complexity [2]. The compound's well-characterized structure facilitates its use as a retention time marker across different HPLC methods.

Nitrosamine Risk Assessment and Genotoxic Impurity Mitigation Studies

Given the structural dissimilarity to nitrosatable secondary amines that have triggered recent FDA recalls (e.g., N-nitroso-prazosin EP Impurity C), this compound serves as a valuable comparator in forced degradation studies and nitrosamine formation risk assessments [3]. Its presence as a process impurity without nitrosamine liability supports the development of control strategies that differentiate between high-risk and low-risk impurities in the quinazoline drug class.

Structure-Activity Relationship (SAR) Studies on α1-Adrenoceptor Subtype Selectivity

The compound shares the core piperazinyl 4-amino-6,7-dimethoxyquinazoline scaffold with known α1AR antagonists, making it a useful tool compound for SAR investigations aimed at understanding molecular determinants of α1AR subtype selectivity over α2ARs [4]. Its dimeric nature provides a unique probe for studying the effects of ligand bivalency on receptor binding affinity and functional antagonism, complementing studies performed with monomeric ligands like prazosin and cyclazosin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.